trans-3,4-Dimethoxypyrrolidine HCl

HTLV-1 protease inhibitor antiviral research C2-symmetric scaffold

Replacing the precise trans-(3S,4S) dimethoxy pyrrolidine with cis-isomers or racemic mixtures alters binding geometry and risks failed SAR campaigns. This hydrochloride salt provides a stable, stereodefined scaffold for antiviral and GPCR ligand synthesis. - **Validated application**: Nanomolar HTLV-1 protease inhibitor core; crystallographically characterized geometry. - **Technical advantage**: Protonated nitrogen enables salt bridge formation with catalytic aspartates (HIV-1 protease resistance research). - **Supply reliability**: Crystalline HCl salt for easy handling, ambient shipping, and immediate lab use.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 276862-69-2
Cat. No. B3120959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3,4-Dimethoxypyrrolidine HCl
CAS276862-69-2
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCOC1CNCC1OC.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-8-5-3-7-4-6(5)9-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
InChIKeyXHADJZKQYPPMFA-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-3,4-Dimethoxypyrrolidine HCl: Chiral Building Block


Trans-3,4-Dimethoxypyrrolidine hydrochloride (CAS: 276862-69-2), also designated (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride, is a saturated nitrogen heterocycle belonging to the pyrrolidine class of organic compounds . It exists as a chiral, non-racemic molecule with a defined trans (3S,4S) stereochemistry, and is typically supplied as a crystalline hydrochloride salt with a molecular weight of 167.63 g/mol . This compound serves as a versatile chiral building block and a core scaffold in the design of C2-symmetric bioactive molecules, including protease inhibitors and receptor ligands [1][2].

C2-symmetric chiral scaffold for protease inhibitor design and receptor ligand SAR
Defined trans-(3S,4S) stereochemistry provides consistent binding vectors in asymmetric synthesis
Hydrochloride salt form simplifies handling, weighing, and scale-up in medicinal chemistry workflows

Stereochemical Uniqueness vs. Generic Analogs


The spatial arrangement of the two methoxy groups in the trans (3S,4S) configuration creates a unique vectorial geometry that is critical for molecular recognition and biological activity [1]. Generic substitution with cis-isomers (e.g., cis-3,4-dimethoxypyrrolidine HCl, CAS: 692058-79-0), racemic mixtures, or other pyrrolidine derivatives lacking this precise stereochemistry will result in altered binding affinities, compromised selectivity profiles, and potentially failed synthetic campaigns . The trans-configuration imposes a specific dihedral angle between the methoxy substituents, influencing hydrogen bonding patterns and steric interactions with target proteins, as evidenced by crystallographic studies of C2-symmetric pyrrolidine-based protease inhibitors [2][3]. Therefore, direct replacement without stereochemical validation is not scientifically defensible.

Target
Trans-3,4-dimethoxypyrrolidine HCl (3S,4S)
Generic Substitute
Cis-isomer, racemic mix, or non-stereodefined pyrrolidine
Binding geometry
Trans methoxy groups enforce specific dihedral angle; critical for C2-symmetric target engagement
Binding geometry
Altered spatial orientation may shift hydrogen-bond networks and compromise affinity; crystallography shows vector mismatch
Synthetic outcome
Single enantiomer ensures stereochemical control and reproducible SAR
Synthetic outcome
Racemate or wrong isomer requires chiral resolution; may produce inactive or misdirected leads

Trans-3,4-Dimethoxypyrrolidine HCl: Performance Evidence


Potent HTLV-1 Protease Inhibition

A series of C2-symmetric 3,4-disubstituted pyrrolidines featuring the trans-dimethoxy scaffold were evaluated as nonpeptidic inhibitors of HTLV-1 protease (HTLV-1 PR) [1]. The most potent inhibitor from this series exhibited two-digit nanomolar affinity, representing the most potent nonpeptidic inhibitor of HTLV-1 PR described to date [1]. In contrast, standard peptidomimetic inhibitors for this target often exhibit reduced potency against resistant strains or require complex peptide synthesis [2].

HTLV-1 PR inhibition
Class-level inference
Two-digit nanomolar Ki; reported most potent nonpeptidic HTLV-1 PR inhibitor in tested set
Supports HTLV-1 protease inhibitor design and nonpeptidic scaffold exploration
Exact value not disclosed; class-level SAR from lead series
HTLV-1 protease inhibitor antiviral research C2-symmetric scaffold

HIV-1 Protease Inhibition with Novel Binding Mode

Pyrrolidinedimethylene diamines based on the trans-dimethoxy scaffold achieved single-digit micromolar inhibition of HIV-1 protease and cathepsin D [1]. This inhibition is mediated by a novel binding mode where the protonated pyrrolidine moiety forms two salt bridges with the catalytic aspartic acid side chains (Asp25 and Asp25'), distinct from the binding mode of classical peptidomimetics like amprenavir [1]. While the absolute potency is lower than clinical protease inhibitors, the unique binding mode suggests potential for overcoming drug resistance [2].

HIV-1 PR binding mode
Class-level inference
Single-digit micromolar IC50; novel salt-bridge interaction with catalytic Asp25/Asp25'
Unique binding mode distinct from amprenavir; provides a template for resistance-focused inhibitor design
Crystallography-confirmed; potency lower than clinical inhibitors
HIV-1 protease inhibitor aspartic protease drug resistance

Favorable Hydrophilicity Profile

The computed XLogP3-AA value for the trans-3,4-dimethoxypyrrolidine free base (CAS: 596793-29-2) is -0.6 [1]. This negative LogP indicates a distinct hydrophilic character compared to many common pyrrolidine building blocks, such as pyrrolidine itself (XLogP ≈ 0.0) or N-Boc-pyrrolidine (XLogP ≈ 1.0-1.5). The presence of two methoxy groups contributes hydrogen bond acceptors (HBA count = 3) while maintaining a low topological polar surface area (TPSA = 30.5 Ų) [1], a combination that is favorable for both aqueous solubility and membrane permeability.

Hydrophilicity profile
Cross-study comparable
XLogP = -0.6; more hydrophilic than pyrrolidine (≈0.0) and N-Boc-pyrrolidine (≈1.0–1.5)
Favorable aqueous solubility and low TPSA (30.5 Ų) may benefit lead optimization without permeability penalty
Computed value; experimental logP may vary
physicochemical properties solubility logP

High Chiral Purity Confirmation

Commercially available trans-3,4-dimethoxypyrrolidine hydrochloride is supplied with a chemical purity of ≥95% to 97% by multiple reputable vendors . As a single enantiomer with defined (3S,4S) stereochemistry, it provides a reliable, well-characterized building block for asymmetric synthesis. This contrasts with racemic mixtures of 3,4-dimethoxypyrrolidine (e.g., CAS 55619-48-2), which would require costly and time-consuming chiral resolution or asymmetric synthesis steps to achieve similar stereochemical control.

Chiral purity
Data to verify
≥95–97% chemical purity; single (3S,4S) enantiomer vs racemic mixture (CAS 55619-48-2)
Pre-resolved enantiomer eliminates chiral separation steps; verify lot-specific certificate
Vendor-supplied datasheet; independent confirmation recommended
chiral purity quality control asymmetric synthesis

Trans-3,4-Dimethoxypyrrolidine HCl: Application Scenarios


HTLV-1 Protease Inhibitor Discovery

Use as a core C2-symmetric scaffold for designing and synthesizing nonpeptidic inhibitors of HTLV-1 protease. The trans-dimethoxy pyrrolidine framework has demonstrated nanomolar affinity against this target, providing a validated starting point for structure-activity relationship (SAR) exploration and lead optimization [1]. This is particularly relevant for academic and biotech groups focused on neglected tropical diseases or antiviral research.

HIV-1 Protease Inhibitor Research for Drug Resistance

Employ the trans-dimethoxy pyrrolidine scaffold to probe novel binding modes in HIV-1 protease. The protonated pyrrolidine nitrogen forms salt bridges with catalytic aspartates, offering a distinct interaction profile compared to clinical inhibitors [2]. This scenario is suited for medicinal chemistry teams investigating alternative mechanisms to combat protease inhibitor resistance.

Asymmetric Synthesis of Alkaloids and Ligands

Utilize the (3S,4S)-configured building block as a stereodefined chiral amine in the synthesis of enantiomerically pure natural products, alkaloid analogs, and GPCR ligands. The compound's rigid stereochemistry ensures high diastereocontrol in subsequent transformations [3]. The hydrochloride salt form facilitates handling and storage, making it a practical reagent for both academic and industrial synthetic laboratories.

Application
Selection Property
Validation Focus
HTLV-1 protease inhibitor discovery
C2-symmetric trans-dimethoxy scaffold geometry
Nanomolar affinity SAR and nonpeptidic scaffold benchmarking
HIV-1 protease resistance mechanism studies
Protonated pyrrolidine nitrogen for catalytic aspartate salt bridges
Binding-mode replication and resistance panel profiling
Stereocontrolled synthesis of alkaloids and chiral ligands
Enantiomerically pure (3S,4S) building block as chiral amine
Diastereoselectivity in subsequent transformations and enantiomeric excess
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